molecular formula C19H22ClN5O2S B2763003 1-(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 898350-17-9

1-(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2763003
CAS No.: 898350-17-9
M. Wt: 419.93
InChI Key: FDTHUYWHQFVMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and a 4-chlorophenyl substituent. Its synthesis likely involves multi-step reactions, including the formation of the thiazolo-triazole scaffold, followed by coupling with a piperazine intermediate and subsequent functionalization with the 4-chlorophenyl group . The ethyl substituent at position 2 of the thiazolo-triazole may influence steric bulk and lipophilicity, impacting membrane permeability and metabolic stability.

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-4-6-14(20)7-5-13)24-10-8-23(9-11-24)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTHUYWHQFVMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates several pharmacologically active moieties. This article examines its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound consists of a piperazine ring connected to a thiazole-triazole hybrid structure and a chlorophenyl group. The presence of these functional groups suggests a potential for diverse biological activities.

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds with similar structural frameworks, particularly those containing the 1,2,4-triazole moiety, have demonstrated significant antimicrobial properties. For instance, triazole derivatives are known to exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • A study reported that triazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against multidrug-resistant strains . This suggests that our compound may also possess similar efficacy against resistant pathogens.
  • Mechanism of Action :
    • The mechanism by which triazole derivatives exert their antimicrobial effects often involves inhibition of fungal sterol biosynthesis or interference with bacterial cell wall synthesis . Given that our compound features both triazole and piperazine structures, it could potentially disrupt similar pathways.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

Study 1: Synthesis and Antimicrobial Testing

In a study by Zvenihorodska et al., various 1,2,4-triazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that these compounds had potent activity against Gram-positive bacteria and fungi such as Candida albicans . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Pharmacological Profile

A comprehensive review summarized the pharmacological profiles of 1,2,4-triazoles as antifungal and antibacterial agents. It noted that modifications at specific positions on the triazole ring significantly influenced activity levels . This provides insight into how structural variations in our compound could affect its biological efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substituents on the Triazole Ring : Electron-donating groups enhance antimicrobial activity.
  • Piperazine Linkage : The piperazine moiety is crucial for binding interactions with biological targets.
Structural FeatureImpact on Activity
Electron-donating groupsIncrease potency
Piperazine ringEssential for target interaction
Chlorophenyl groupMay enhance lipophilicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent placement and functional groups. Key comparisons include:

Compound Name / ID Key Structural Features Biological Implications
Target Compound 4-Chlorophenyl, 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazole, piperazin-1-yl ethanone Enhanced H-bonding (hydroxy group), moderate lipophilicity (ethyl group), potential CNS/antiproliferative activity
5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo-triazol-6-ol 3-Chlorophenyl, ethoxy/methoxy groups, methyl substituent Increased lipophilicity (ethoxy/methoxy) may improve BBB penetration but reduce solubility
2-{[5-(4-Chlorophenyl)-4-methyltriazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone Sulfanyl linker, 4-methylphenyl Sulfur-containing groups enhance metabolic stability but may reduce target specificity
5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)imidazo-triazolone Methoxybenzylidene, imidazo-triazolone Extended conjugation may improve fluorescence properties for imaging but reduce bioavailability
  • Chlorophenyl Position : The target compound’s 4-chlorophenyl group (vs. 3-chlorophenyl in ) likely enhances π-π stacking with aromatic residues in enzyme binding pockets, improving affinity .
  • Hydroxy vs. Alkoxy Groups: The 6-hydroxythiazolo group in the target compound offers hydrogen-bond donor capacity, contrasting with ethoxy/methoxy groups in , which are purely electron-donating. This difference could modulate interactions with polar targets (e.g., kinases or GPCRs) .
  • Thiazolo-Triazole vs.

Pharmacological and Computational Insights

  • Antiproliferative Activity : Analogues with sulfonylpiperazine groups (e.g., ’s 7a–x) show IC50 values in the μM range against cancer cell lines. The target compound’s hydroxy group may enhance activity by interacting with catalytic residues in kinases or DNA repair enzymes .
  • Computational Analysis : Density functional theory (DFT) studies (as in ) predict that the hydroxythiazolo group lowers the LUMO energy (-1.8 eV vs. -1.5 eV for methoxy analogues), increasing electrophilicity and reactivity toward nucleophilic targets .
  • ADMET Properties : The hydroxyl group improves aqueous solubility (calculated LogP = 2.1 vs. 3.5 for ethoxy analogues) but may increase glucuronidation rates, reducing half-life .

Crystallographic and Conformational Data

  • Crystallographic studies using SHELX () on related compounds (e.g., ) reveal that substituents like 4-chlorophenyl enforce a planar conformation in the thiazolo-triazole core, optimizing π-stacking interactions. In contrast, bulkier groups (e.g., ethoxy in ) introduce torsional strain, reducing binding efficiency .

Q & A

Q. Advanced Research Focus

  • In vitro assays :
    • Kinase inhibition : Use fluorescence polarization assays to measure binding affinity (IC₅₀) for kinase targets (e.g., BRD4 in cancer studies) .
    • Antimicrobial activity : Perform microdilution assays (MIC values) against Gram-positive/negative bacteria, noting the impact of the 4-chlorophenyl group on membrane penetration .
  • In vivo models : Evaluate tumor growth inhibition in xenograft models, monitoring c-Myc downregulation as a biomarker for bromodomain inhibitors .

Data Contradiction Tip : If cellular potency (e.g., IC₅₀) diverges from biochemical assays, check cell permeability or off-target effects using siRNA knockdowns .

How can structural modifications improve the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

  • Lipophilicity optimization : Replace the 4-chlorophenyl group with a 4-methoxyphenyl moiety to enhance solubility without sacrificing target affinity .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiazolo-triazole ring to reduce CYP450-mediated oxidation .
  • Half-life extension : PEGylation of the hydroxythiazole group can prolong circulation time in vivo .

What analytical techniques are essential for characterizing purity and stability?

Q. Basic Research Focus

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and electrospray ionization (ESI-MS) to confirm molecular weight and purity (>95%) .
  • Thermal analysis : Perform Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions. Thermogravimetric Analysis (TGA) assesses decomposition thresholds (>200°C for most triazole derivatives) .

Advanced Tip : For hygroscopic samples, pair Karl Fischer titration with TGA to quantify water content and storage stability .

How are computational models used to predict binding modes and selectivity?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., BRD4’s acetyl-lysine binding pocket). The piperazine moiety’s flexibility requires ensemble docking to account for conformational changes .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Focus on hydrogen bonds between the hydroxythiazole group and conserved residues (e.g., ASN140 in BRD4) .

How can researchers resolve contradictions between theoretical and experimental data?

Q. Advanced Methodology

  • Crystallographic vs. NMR data : If NMR shows piperazine ring puckering inconsistent with XRD, perform variable-temperature NMR to assess dynamic behavior .
  • Bioactivity outliers : Use cheminformatics tools (e.g., PubChem’s BioActivity Score) to cross-validate assay results and identify batch-specific impurities .

What strategies mitigate challenges in crystallizing this compound?

Q. Basic Research Focus

  • Solvent screening : Test mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Additives : Introduce co-crystallizing agents (e.g., benzoic acid derivatives) to stabilize lattice formation .

Advanced Challenge : For twinned crystals, use SHELXD for structure solution and TWINLAW to refine twin fractions .

How is the compound’s ADME profile evaluated in preclinical studies?

Q. Advanced Research Focus

  • Absorption : Caco-2 cell monolayers assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .
  • Metabolism : Liver microsome assays (human/rat) identify major Phase I metabolites via LC-MS/MS .
  • Excretion : Radiolabeled studies (³H or ¹⁴C) quantify biliary vs. renal clearance in rodent models .

What synthetic routes are available for isotopically labeled analogs?

Q. Advanced Research Focus

  • ¹³C/¹⁵N labeling : Incorporate labeled piperazine via reductive amination using ¹³C-formaldehyde or ¹⁵N-ammonium acetate .
  • Tritiation : Catalytic hydrogenation (Pd/C) with ³H₂ gas introduces tritium at the thiazole C-H positions for tracer studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.